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‘ Compound of Interest
Compound Name: 4-Chloroisoxazol-3-amine
CAS No.: 166817-65-8

Cat. No.: B1322343

An In-Depth Technical Guide to 4-Chloroisoxazol-3-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electrc
properties and ability to act as a bioisostere for other functional groups make it a highly sought-after heterocyclic motif. This technical guide provides
comprehensive overview of 4-Chloroisoxazol-3-amine, a key substituted isoxazole building block. We will delve into its synthesis, chemical reactivit
applications as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemit
development professionals seeking to leverage this scaffold in their research programs.

Core Compound Identification and Properties

4-Chloroisoxazol-3-amine, systematically named 4-chloro-1,2-oxazol-3-amine, is a bifunctional molecule featuring a reactive primary amine and a h
isoxazole core. This combination of functionalities provides two distinct handles for chemical modification, making it an exceptionally valuable starting
multi-step synthetic campaigns.

Property Value Source
IUPAC Name 4-chloro-1,2-oxazol-3-amine PubChem
Synonyms 3-Amino-4-chloroisoxazole N/A

CAS Number 1750-42-1 N/A
Molecular Formula CsHsCIN20 PubChem
Molecular Weight 118.52 g/mol PubChem
Canonical SMILES C1=C(C(=NO1)N)CI N/A

graph "chemical structure" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"1;

// Atom nodes

N1 [label="N", pos="0,1!", fontcolor="#202124"1;

01 [label="0", pos="-0.87,0.5!", fontcolor="#202124"1;

C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"];

C4 [label="C", pos="0,-1!", fontcolor="#202124"];

C5 [label="C", po0s="0.87,-0.5!", fontcolor="#202124"1;

N _amine [label="NH:", pos="-1.8,-1!", fontcolor="#202124"];
Cl sub [label="Cl", pos="0,-2!", fontcolor="#EA4335"];
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// Bonds

N1 -- 01 [len=1.0];

01 -- C3 [len=1.0];

C3 -- C4 [len=1.0];

C4 -- C5 [len=1.0];

C5 -- N1 [style=dashed, len=1.01];

C5 -- N1 double [style=invis, len=1.0]; N1 double [p0s="0.435,0.25!", shape=none, label=""]; C5 -- N1 double
C3 -- N_amine [len=1.0];

C4 -- Cl sub [len=1.0];

// Double bond representation

subgraph {
rank=same;

C4; C5;

edge [style=bold];
C4--C5;

}

}

Caption: Chemical structure of 4-chloro-1,2-oxazol-3-amine.

Synthesis and Reaction Mechanisms

The synthesis of substituted isoxazoles often relies on cycloaddition reactions or the cyclization of appropriately functionalized precursors.[2] For 4-
Chloroisoxazol-3-amine, a common and efficient laboratory-scale synthesis starts from readily available materials.

Representative Synthetic Pathway: Chlorination of 3-Aminoisoxazole

The most direct route involves the electrophilic chlorination of the parent 3-aminoisoxazole. The isoxazole ring activates the C4 position towards elect
attack.

Caption: General workflow for the synthesis of 4-Chloroisoxazol-3-amine.

Detailed Experimental Protocol
Causality: This protocol utilizes N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The choice of an inert solvent like acetonitrile g

unwanted side reactions and facilitates product isolation.

« Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminoisoxazole (1.(
anhydrous acetonitrile (10 mL per gram of starting material).

+ Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15 minutes, ensuring the
temperature does not exceed 5 °C.

» Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chrom
(TLC) until the starting material is consumed.

« Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Transfer the mixture to a separatory funnel and
ethyl acetate (3 x 20 mL).

« Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude
be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Chloroisoxazol-3-amine.
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Self-Validation: The purity of the final product should be confirmed by H NMR, 13C NMR, and Mass Spectrometry to ensure the absence of starting
over-chlorinated byproducts.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Chloroisoxazol-3-amine stems from its two orthogonal reactive sites: the nucleophilic amino group at C3 and the electrophi
C4, which is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in cross-coupling reactions.

* N-Functionalization: The primary amine is readily acylated, alkylated, or reductively aminated, allowing for the introduction of a wide variety of side
functional groups.

» C4-Functionalization: The chlorine atom can be displaced by various nucleophiles or serve as a handle for metal-catalyzed cross-coupling reaction
Suzuki, Buchwald-Hartwig), enabling the formation of C-C, C-N, C-O, and C-S bonds.

The electron-withdrawing nature of the isoxazole ring and the adjacent chlorine atom moderately decreases the basicity and nucleophilicity of the C3-
compared to a simple aniline. This electronic modulation is a key feature, influencing both its reactivity and its properties as a pharmacophore.

Caption: Key reactive sites for chemical derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent ir
with biological targets.[1][3] 4-Chloroisoxazol-3-amine serves as a critical starting point for compounds targeting a wide range of diseases.

« Anti-inflammatory Agents: Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as COX-2 inhibitors.[1][4] TI
3-amino scaffold can be elaborated to produce potent modulators of inflammatory pathways.

« Antibacterial Agents: The incorporation of the isoxazole ring can lead to compounds with significant antibacterial activity against both Gram-positive
negative bacteria.[1][5] The presence of the chlorine atom can enhance lipophilicity and target engagement.

« Anticancer Therapeutics: Many heterocyclic compounds containing isoxazole moieties have been investigated as potential anticancer agents.[3] Fc
oxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6] The
Chloroisoxazol-3-amine core can be used to build kinase inhibitors and other antiproliferative compounds.

« Immunomodulators: Derivatives of 5-amino-3-methyl-isoxazole have demonstrated immunoregulatory properties, suggesting potential applications
autoimmune diseases or as vaccine adjuvants.[4]

The versatility of this building block allows for its incorporation into fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) prc
enabling the rapid exploration of chemical space around a validated pharmacophore.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Chloroisoxazol-3-amine.
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Technique Expected Observations

A singlet in the aromatic region (typically & 7.5-8.5 ppm) corresponding to the C5
H NMR A broad singlet for the -NHz protons (typically 4 5.0-6.0 ppm), which is exchange
with D20.

Three distinct signals for the isoxazole ring carbons. The C3 (bearing the amino
13C NMR group) and C4 (bearing the chloro group) will be significantly downfield, while C5
be upfield.

Characteristic N-H stretching bands for the primary amine (around 3300-3400 cn
IR Spectroscopy C=N and C=C stretching vibrations for the isoxazole ring (around 1500-1650 cm
A C-Cl stretching band (around 700-800 cm™1).

Mass S E) A molecular ion peak (M*) at m/z = 118 and an M+2 peak at m/z = 120 with an
ass Spec
P intensity ratio of approximately 3:1, characteristic of a monochlorinated compoun

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-Chloroisoxazol-3-amine requires careful handling in a controlled laboratory environment.[8]

Hazard Information Precautionary Statements

GHS Pictograms: Corrosive, Harmful P260: Do not breathe dust/fume/gas/mist/vapors/spray.

H302: Harmful if swallowed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[¢
H312: Harmful in contact with skin.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwel

. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated
H314: Causes severe skin burns and eye damage. . . o
clothing. Rinse skin with water/shower.

H332: H ful if inhaled. (2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
: Harmful if inhaled.
Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizin:
acids.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

4-Chloroisoxazol-3-amine is a high-value, versatile chemical building block with significant potential in drug discovery and development. Its dual rea

for facile and diverse chemical modifications, making it an ideal scaffold for generating libraries of novel compounds. The proven biological relevance

isoxazole core, combined with the synthetic accessibility of this intermediate, ensures its continued importance in the pursuit of new therapeutic agen

spectrum of human diseases.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific ¢
setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering ress Has

scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States
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